Cas no 88159-06-2 (Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-)

Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- structure
88159-06-2 structure
Product Name:Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
CAS No:88159-06-2
MF:C19H22OSi
MW:294.462886333466
MDL:MFCD31555366
CID:642795
PubChem ID:610226
Update Time:2025-04-19

Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
    • tert-butyl-diphenyl-prop-2-ynoxysilane
    • AKOS037646434
    • 1-(tert-Butyldiphenylsilyloxy)-prop-2-yne
    • SY125160
    • (prop-1-yn-3-yl) di-phenyl-tert-butyl-silyl-ether
    • tert-Butyldiphenyl(2-propynyloxy)silane
    • W13744
    • CS-0037594
    • t-butyldiphenyl(prop-2-yn-1-yloxy)silane
    • C19H22OSi
    • tert-Butyl(diphenyl)(2-propynyloxy)silane #
    • SCHEMBL2456643
    • 3-[(tert-butyldiphenylsilyl)oxy]propyne
    • MFCD31555366
    • 88159-06-2
    • DTXSID70346184
    • AS-68808
    • tert-butyldiphenyl(prop-2-yn-1-yloxy)silane
    • t-butyldiphenyl(prop-2-ynyloxy) silane
    • t-Butyldiphenyl(prop-2-ynyloxy)silane
    • tert-Butyl-diphenyl-prop-2-ynyloxy-silane
    • DB-210617
    • MDL: MFCD31555366
    • Inchi: 1S/C19H22OSi/c1-5-16-20-21(19(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h1,6-15H,16H2,2-4H3
    • InChI Key: FCIMVIXBNIWHMA-UHFFFAOYSA-N
    • SMILES: [Si](C1C=CC=CC=1)(C1C=CC=CC=1)(C(C)(C)C)OCC#C

Computed Properties

  • Exact Mass: 294.143991855g/mol
  • Monoisotopic Mass: 294.143991855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų

Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108234-100mg
tert-butyldiphenyl(prop-2-yn-1-yloxy)silane
88159-06-2 95%
100mg
¥2008.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108234-250mg
tert-butyldiphenyl(prop-2-yn-1-yloxy)silane
88159-06-2 95%
250mg
¥2683.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108234-1g
tert-butyldiphenyl(prop-2-yn-1-yloxy)silane
88159-06-2 95%
1g
¥5813.00 2024-04-27
eNovation Chemicals LLC
D770201-100mg
Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
88159-06-2 95%
100mg
$85 2024-06-07
eNovation Chemicals LLC
D770201-250mg
Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
88159-06-2 95%
250mg
$105 2024-06-07
eNovation Chemicals LLC
D770201-1g
Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
88159-06-2 95%
1g
$160 2024-06-07
eNovation Chemicals LLC
D770201-5g
Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
88159-06-2 95%
5g
$265 2024-06-07
eNovation Chemicals LLC
D770201-10g
Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
88159-06-2 95%
10g
$350 2024-06-07
eNovation Chemicals LLC
D770201-25g
Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
88159-06-2 95%
25g
$605 2023-09-02
eNovation Chemicals LLC
D770201-50g
Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-
88159-06-2 95%
50g
$850 2023-09-02
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD